N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS No.: 502464-76-8
Cat. No.: VC8121858
Molecular Formula: C24H22N4OS
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502464-76-8 |
|---|---|
| Molecular Formula | C24H22N4OS |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H22N4OS/c1-17-13-14-20(15-18(17)2)25-22(29)16-30-24-27-26-23(19-9-5-3-6-10-19)28(24)21-11-7-4-8-12-21/h3-15H,16H2,1-2H3,(H,25,29) |
| Standard InChI Key | NLNJOQDKPHNIMN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Molecular Properties
N-(3,4-Dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 502464-76-8) belongs to the acetamide and triazole classes. Its molecular formula is , with a molecular weight of 414.5 g/mol. The IUPAC name reflects its substituents: the 3,4-dimethylphenyl group attached to the acetamide nitrogen and the 4,5-diphenyltriazole linked via a sulfanyl group.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS No. | 502464-76-8 |
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C |
| InChIKey | NLNJOQDKPHNIMN-UHFFFAOYSA-N |
The compound’s structure includes a triazole core, known for stabilizing interactions with biological targets. The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Reaction Pathways
The synthesis involves sequential modifications to construct the triazole ring, introduce the sulfanyl group, and attach the acetamide moiety.
Key Synthetic Steps
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Triazole Formation: Cyclization of benzaldehyde derivatives with hydrazine under acidic conditions yields the 4,5-diphenyl-4H-1,2,4-triazole ring.
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Thioether Formation: The triazole reacts with a thiol-containing intermediate (e.g., mercaptoacetamide) via nucleophilic substitution to form the sulfanyl bridge.
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Acetamide Coupling: The final step involves coupling the sulfanyl-triazole intermediate with 3,4-dimethylaniline using carbodiimide-based coupling agents.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole cyclization | Hydrazine, benzaldehyde, HCl (reflux) | ~65% |
| Thioether formation | Mercaptoacetamide, K₂CO₃, DMF (80°C) | ~72% |
| Acetamide coupling | 3,4-Dimethylaniline, EDC, DCM (room temp) | ~85% |
Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity.
Structural Characterization
X-ray crystallography and spectroscopic methods confirm the compound’s structure.
X-ray Diffraction Analysis
The crystal structure reveals centrosymmetric dimers stabilized by hydrogen bonds. Additional interactions contribute to a three-dimensional network. The triazole ring adopts a planar conformation, while the dimethylphenyl group introduces steric bulk.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, aromatic), δ 6.85 (d, 1H, NH), δ 3.40 (s, 2H, SCH₂), δ 2.25 (s, 6H, CH₃).
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
Density Functional Theory (DFT) calculations align with experimental data, validating electronic properties such as HOMO-LUMO gaps.
Comparative Analysis with Structural Analogs
Substituents on the phenyl and triazole rings significantly influence bioactivity.
Table 3: Impact of Substituents on Biological Activity
| Analog (R Group) | Bioactivity Highlight | Reference |
|---|---|---|
| -Br (4-bromo) | Enhanced antibacterial activity (MIC = 8 µg/mL) | |
| -Cl (4-chloro) | Moderate MMP-9 inhibition (IC₅₀ = 25 µM) | |
| -OCH₃ (4-methoxy) | Strong α-glucosidase inhibition (IC₅₀ = 10 µM) | |
| -CH₃ (3,4-dimethyl) | Improved lipophilicity (LogP = 4.2) |
The 3,4-dimethyl substitution in this compound balances electronic effects and steric hindrance, potentially optimizing pharmacokinetics.
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